![molecular formula C18H21N3O6S B2424093 N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251593-96-0](/img/structure/B2424093.png)
N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
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Overview
Description
This compound is an acetamide derivative, which means it contains a functional group derived from acetic acid (CH3COOH) and ammonia (NH3). The acetamide group is attached to a 4-methoxyphenyl group and a 2-oxopyridin-1(2H)-yl group, which are both aromatic rings. The compound also contains a morpholin-4-ylsulfonyl group, which is a type of sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl and pyridinyl groups), an ether group (from the methoxy group), a sulfonamide group, and an amide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis, the aromatic rings might participate in electrophilic aromatic substitution reactions, and the sulfonamide group could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonamide could enhance its solubility in polar solvents .Scientific Research Applications
Crystal Structure Analysis
The crystal structures of compounds related to N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide have been studied. For instance, the crystal structures of (oxothiazolidin-2-ylidene)acetamides, closely related to the compound , were analyzed and compared with related structures (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Synthesis Methods
The synthesis process of related compounds involves various reaction conditions to control reaction time and yield. For example, the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide was achieved using both conventional and microwave-assisted protocols (Virk et al., 2018).
Corrosion Inhibition
This compound has been studied for its application as a corrosion inhibitor. For example, related Mannich bases showed excellent inhibition effect on mild steel corrosion in sulfuric acid solution, suggesting similar potential for the compound (Nasser & Sathiq, 2017).
Anticancer Properties
Derivatives of compounds similar to this compound have been synthesized and evaluated for their anticancer properties. For instance, 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol demonstrated cytotoxicity against various human leukemic cell lines (Vinayak et al., 2014).
Antifungal Activity
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a structural similarity, have shown broad-spectrum antifungal activities against Candida and Aspergillus species (Bardiot et al., 2015).
Metabolism Study
The metabolism of morpholinium 2- ((4- (2-methoxyphenyl)-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-yl)thio) acetate, a compound similar to this compound, was studied using chromatography and mass spectrometry, providing insights into the metabolic pathways of related compounds (Varynskyi & Kaplaushenko, 2020).
Insecticidal Activity
Pyridine derivatives, similar in structure to the compound , have been shown to possess insecticidal activities. For example, certain pyridine derivatives demonstrated significant aphidicidal activities (Bakhite et al., 2014).
Neuroprotective Effects
Pyrano[3,2-c]chromene derivatives bearing a morpholine/phenylpiperazine moiety, structurally related to this compound, have been synthesized and evaluated for their neuroprotective effects, showing significant potential in this area (Sameem et al., 2017).
Future Directions
Mechanism of Action
Target of Action
It is known that morpholine-modified ruthenium-based agents, which this compound is a part of, have been designed to act as metalloantibiotics againstStaphylococcus aureus .
Mode of Action
The compound interacts with its targets by destroying the bacterial membrane and inducing reactive oxygen species (ROS) production in bacteria . This dual action helps in overcoming bacterial resistance and enhances the activity of many existing antibiotics .
Biochemical Pathways
The induction of ros production suggests that it might interfere with the redox homeostasis in bacteria, leading to oxidative stress and cell death .
Pharmacokinetics
The compound’s efficacy against staphylococcus aureus in vivo suggests that it has favorable pharmacokinetic properties .
Result of Action
The compound exhibits excellent bactericidal efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . It efficiently removes biofilms produced by bacteria and inhibits the secretion of bacterial exotoxins .
Action Environment
The compound’s in vivo efficacy suggests that it is stable and effective under physiological conditions .
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-26-15-4-2-14(3-5-15)19-17(22)13-20-12-16(6-7-18(20)23)28(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWBXQUQAXVPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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